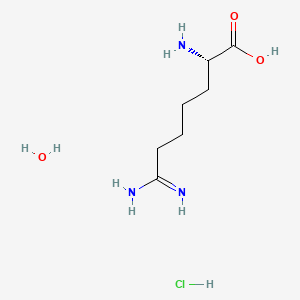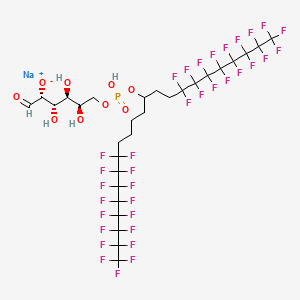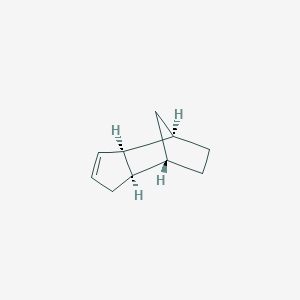
8,9-Dihydrodicyclopentadiene, exo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dihydrodicyclopentadiene, exo- is a chemical compound with the molecular formula C10H14. It is a derivative of dicyclopentadiene, which is a dimer of cyclopentadiene formed through a Diels-Alder reaction. The compound is characterized by its unique tricyclic structure, which includes a six-membered ring fused with two five-membered rings. This structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
8,9-Dihydrodicyclopentadiene, exo- can be synthesized through the selective hydrogenation of dicyclopentadiene. The hydrogenation process typically involves the use of catalysts such as palladium or nickel. The reaction conditions include moderate temperatures and pressures to ensure selective hydrogenation without over-reduction. The process can be carried out in a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 8,9-Dihydrodicyclopentadiene, exo- involves large-scale hydrogenation reactors equipped with efficient catalysts. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The catalysts used in industrial processes are often supported on polymer matrices to enhance their stability and reusability .
Análisis De Reacciones Químicas
Types of Reactions
8,9-Dihydrodicyclopentadiene, exo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the double bond, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures.
Substitution: Halogens (e.g., bromine) in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
8,9-Dihydrodicyclopentadiene, exo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and high-energy fuels
Mecanismo De Acción
The mechanism of action of 8,9-Dihydrodicyclopentadiene, exo- involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclopentadiene: The parent compound from which 8,9-Dihydrodicyclopentadiene, exo- is derived.
Tetrahydrodicyclopentadiene: A fully hydrogenated derivative of dicyclopentadiene.
Norbornene: A structurally related compound with similar reactivity.
Uniqueness
8,9-Dihydrodicyclopentadiene, exo- is unique due to its specific tricyclic structure and the presence of a double bond, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Propiedades
Número CAS |
3129-29-1 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2/t7-,8+,9+,10-/m1/s1 |
Clave InChI |
HANKSFAYJLDDKP-XFWSIPNHSA-N |
SMILES isomérico |
C1C[C@@H]2C[C@H]1[C@@H]3[C@H]2C=CC3 |
SMILES canónico |
C1CC2CC1C3C2C=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


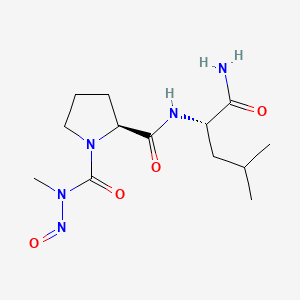
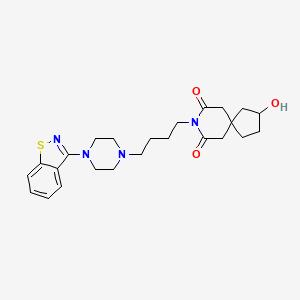
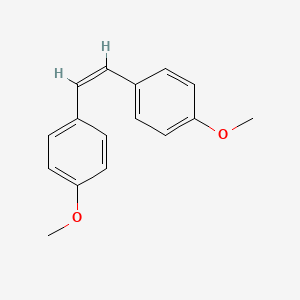
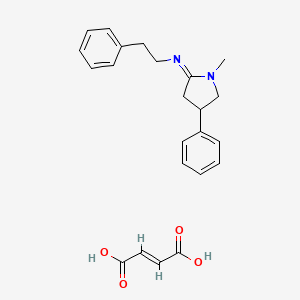
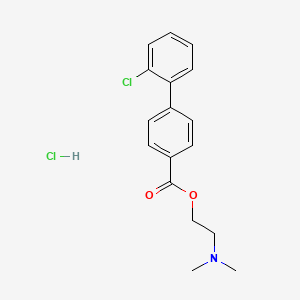
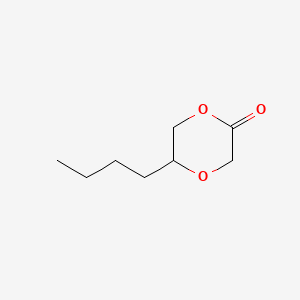

![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)
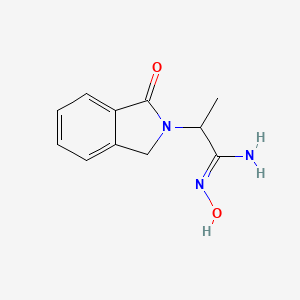
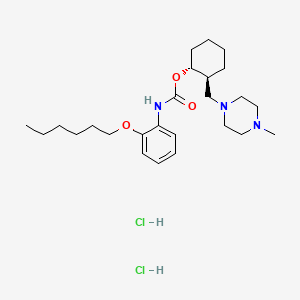
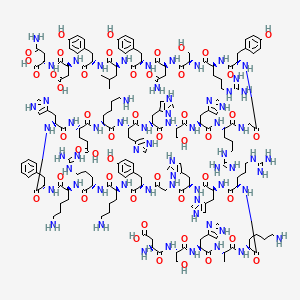
![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)
